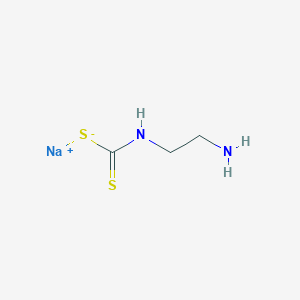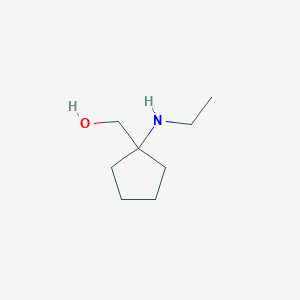![molecular formula C19H30ClN3O5S B13403175 2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid](/img/structure/B13403175.png)
2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid is a compound that is often referred to in the context of its derivative, hydroxychloroquine sulfate. This compound is a salt of hydroxychloroquine, a 4-aminoquinoline-based antiviral drug . It has been widely studied for its antiviral, anti-inflammatory, and antimalarial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol involves multiple steps. One common method includes the reaction of 7-chloro-4-quinoline with 4-aminopentylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with ethylamine and ethanol to produce the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxychloroquine and its analogs .
Wissenschaftliche Forschungsanwendungen
2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its antiviral, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the production of pharmaceuticals and as a research chemical.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with cellular targets such as toll-like receptors (TLR7 and TLR9). It inhibits the signaling pathways associated with these receptors, leading to reduced inflammation and antiviral activity. The compound also interferes with the replication of certain viruses by inhibiting the polymerase enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: Another 4-aminoquinoline with similar antiviral and antimalarial properties.
Hydroxychloroquine: A closely related compound with an additional hydroxyl group, enhancing its solubility and reducing toxicity.
Amodiaquine: Another antimalarial drug with a similar structure but different pharmacokinetic properties.
Uniqueness
2-[4-[(7-Chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C19H30ClN3O5S |
|---|---|
Molekulargewicht |
448.0 g/mol |
IUPAC-Name |
2-[4-[(7-chloroquinolin-4-yl)amino]pentyl-ethylamino]ethanol;formaldehyde;sulfurous acid |
InChI |
InChI=1S/C18H26ClN3O.CH2O.H2O3S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-2;1-4(2)3/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);1H2;(H2,1,2,3) |
InChI-Schlüssel |
WRAGNPRJNPZFLL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.C=O.OS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


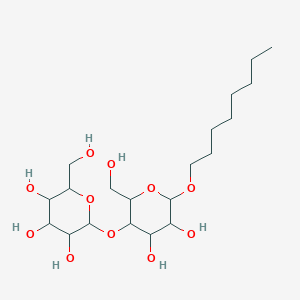
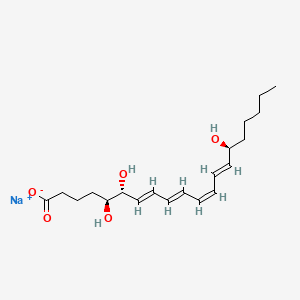
![(7-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13403125.png)
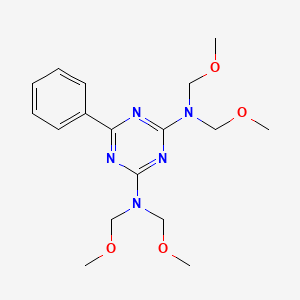
![10,11-Dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13403139.png)
![(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13403151.png)
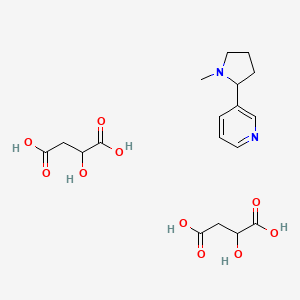
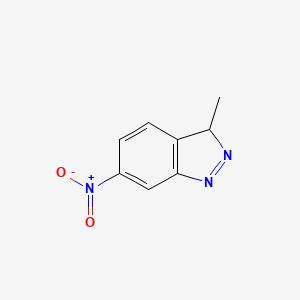
![[(2S,6R)-6-{N2-Isobutyryl-guanin-9-yl}-4-tritylmorpholin-2-yl]methyl Dimethylphosphoramide Chloridate](/img/structure/B13403172.png)

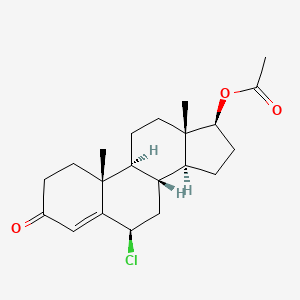
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
